molecular formula C23H27N3O2 B2816580 1-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034309-86-7

1-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2816580
CAS No.: 2034309-86-7
M. Wt: 377.488
InChI Key: OAVVNNKPEIPZKO-UHFFFAOYSA-N
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Description

1-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a biphenyl moiety, an azetidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Biphenyl Moiety:

    • The biphenyl structure can be synthesized through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and phenylboronic acid using a palladium catalyst under basic conditions.
  • Azetidine Ring Formation:

    • The azetidine ring can be introduced via a cyclization reaction. For instance, starting from a suitable precursor like 3-chloro-1-propanamine, cyclization can be achieved using a base such as sodium hydride.
  • Piperidine Ring Formation:

    • The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
  • Final Coupling:

    • The final step involves coupling the biphenyl, azetidine, and piperidine fragments. This can be achieved through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the biphenyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the biphenyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 4’-Carboxy-[1,1’-biphenyl]-4-carbonyl azetidin-3-yl)piperidine-4-carboxamide.

    Reduction: 1-(1-(4’-Hydroxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide.

    Substitution: Various N-substituted azetidine derivatives.

Scientific Research Applications

1-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The biphenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the azetidine and piperidine rings can interact with various amino acid residues, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

    1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)piperidine-4-carboxamide: Lacks the azetidine ring, which may affect its binding affinity and specificity.

    1-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine: Lacks the carboxamide group, potentially altering its solubility and reactivity.

Uniqueness: 1-(1-(4’-Methyl-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the azetidine and piperidine rings, along with the biphenyl moiety, allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-[4-(4-methylphenyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-16-2-4-17(5-3-16)18-6-8-20(9-7-18)23(28)26-14-21(15-26)25-12-10-19(11-13-25)22(24)27/h2-9,19,21H,10-15H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVVNNKPEIPZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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